BenchChemオンラインストアへようこそ!

SELFOTEL

NMDA receptor binding competitive antagonist affinity radiologand displacement

Selfotel (CGS-19755; cis-4-phosphonomethyl-2-piperidine carboxylic acid) is a potent, competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor that directly competes with glutamate for binding to the postsynaptic receptor site. It is a rigid cyclic analog of the linear competitive NMDA antagonist 2-amino-5-phosphonopentanoic acid (AP5/APV).

Molecular Formula C6H8N2O2
Molecular Weight 0
CAS No. 118183-23-6
Cat. No. B1168946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSELFOTEL
CAS118183-23-6
Molecular FormulaC6H8N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selfotel (CAS 118183-23-6) Procurement Guide: Competitive NMDA Antagonist for Neuroprotection Research


Selfotel (CGS-19755; cis-4-phosphonomethyl-2-piperidine carboxylic acid) is a potent, competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor that directly competes with glutamate for binding to the postsynaptic receptor site [1]. It is a rigid cyclic analog of the linear competitive NMDA antagonist 2-amino-5-phosphonopentanoic acid (AP5/APV) [1]. As a racemic mixture with two defined stereocenters, Selfotel was advanced to Phase III clinical trials for acute ischemic stroke and severe traumatic brain injury, making it one of the most extensively clinically characterized competitive NMDA antagonists [2]. Development was ultimately discontinued due to an unfavorable efficacy-to-toxicity ratio, but its well-documented pharmacological profile provides a uniquely rich reference dataset for preclinical NMDA research [2].

Why Selfotel Cannot Be Replaced by Generic NMDA Antagonists in Preclinical Research


Competitive NMDA antagonists exhibit wide divergence in binding affinity, subunit selectivity, and pharmacokinetics that precludes interchangeable use. Selfotel (IC₅₀ = 50 nM) displays approximately 28-fold higher affinity for the NMDA receptor glutamate-binding site than the prototypical competitive antagonist D-AP5 (Kᵢ ≈ 1,400 nM) [1], and unlike non-competitive channel blockers such as MK-801 and phencyclidine (PCP), Selfotel does not elevate brain dopamine metabolites, thereby avoiding a specific class of psychotomimetic side effects [2]. Furthermore, Selfotel's rigid piperidine scaffold confers conformational constraint absent in flexible-chain analogs such as AP5 and AP7, resulting in different binding kinetics, blood-brain barrier penetration, and in vivo neuroprotective dose-response profiles [1]. These physicochemical and pharmacological distinctions mean that experimental outcomes obtained with one competitive NMDA antagonist cannot be extrapolated to another without empirical validation.

Selfotel (CAS 118183-23-6) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


NMDA Receptor Binding Affinity: Selfotel vs. D-AP5 (APV) — ~28-Fold Difference in Target Engagement

Selfotel demonstrates substantially higher affinity for the NMDA receptor glutamate recognition site compared to the prototypical competitive antagonist D-AP5. In radioligand displacement assays using [³H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([³H]CPP) on rat brain synaptic membranes, Selfotel yielded an IC₅₀ of 50 nM [1]. Under comparable conditions, D-AP5 exhibits a Kᵢ of approximately 1,400 nM (1.4 μM) against [³H]CPP binding . This represents an approximately 28-fold affinity advantage for Selfotel, translating into target engagement at substantially lower concentrations.

NMDA receptor binding competitive antagonist affinity radiologand displacement

In Vivo Neuroprotection: Infarct Volume Reduction in Permanent MCAO — 64% at 10 mg/kg Selfotel

In a permanent middle cerebral artery occlusion (MCAO) model in rats, Selfotel (10 mg/kg i.v.) administered 5 minutes prior to occlusion reduced infarct size by 64%, and when given 5 minutes post-occlusion, reduced infarct size by 50% relative to vehicle-treated controls [1]. By comparison, the non-competitive NMDA antagonist MK-801 (dizocilpine) administered at 0.5 mg/kg i.v. reduced cortical infarct volume by approximately 40–55% in similar permanent MCAO models, but this effect is confounded by MK-801-induced hypothermia [2]. Selfotel thus provides neuroprotection of comparable or greater magnitude without the hypothermic confound that complicates interpretation of MK-801 studies [1].

focal cerebral ischemia infarct volume MCAO model neuroprotection

Dopaminergic Side-Effect Liability: Selfotel Spares Dopamine Metabolism Unlike Non-Competitive NMDA Antagonists

A key mechanistic differentiation is that Selfotel, as a competitive glutamate-site antagonist, does not affect dopamine metabolism in the brain, in contrast to non-competitive NMDA channel blockers such as phencyclidine (PCP) and MK-801 (dizocilpine). PCP and MK-801 significantly elevate extracellular dopamine and dopamine metabolites (DOPAC, HVA) in the striatum, nucleus accumbens, and prefrontal cortex [1][2]. The dopamine-elevating effect of PCP/MK-801 is a direct correlate of their psychotomimetic adverse event profiles. Selfotel's lack of dopaminergic perturbation thereby predicts a qualitatively different, and potentially more manageable, CNS side-effect spectrum — a prediction borne out in clinical observations where Selfotel-induced psychomimetic symptoms (66% incidence of hallucinations/agitation at 2 mg/kg i.v.) were reversible with haloperidol [3].

dopamine metabolism psychotomimetic side effects NMDA antagonist selectivity PCP/MK-801

In Vivo Anticonvulsant Potency: Selfotel ED₅₀ = 3.8 mg/kg in Rat Maximal Electroshock (MES) Model

Selfotel demonstrates potent anticonvulsant activity in the maximal electroshock seizure (MES) test, a standard preclinical screen for anti-epileptic efficacy against generalized tonic-clonic seizures. The ED₅₀ for inhibition of tonic hindlimb extension in rats is 3.8 mg/kg (i.p., measured 1 hour post-administration) . In mice, the MES ED₅₀ is 2.0 mg/kg (i.p., 0.5 hour post-administration) . For comparison, the structurally related competitive antagonist D-CPPene (SDZ EAA 494) exhibits an ED₅₀ of approximately 5.5 mg/kg i.p. in the mouse MES test, while the non-competitive antagonist MK-801 shows an ED₅₀ of approximately 0.3–0.5 mg/kg in the same assay [1]. Selfotel's MES potency thus positions it as an intermediate-efficacy anticonvulsant NMDA antagonist with a well-characterized dose-response relationship.

anticonvulsant activity maximal electroshock seizure ED50 epilepsy models

Therapeutic Ratio Benchmark: Selfotel's ≤1 Therapeutic Index Informs Preclinical-to-Clinical Translation Study Design

In a systematic comparative assessment using the mouse permanent MCAO model with rotarod-based side-effect quantification, Selfotel demonstrated a therapeutic ratio (minimum effective dose for motor impairment ÷ minimum effective dose for neuroprotection) of ≤1 [1]. This means the dose required for neuroprotection overlaps with or exceeds the dose producing detectable motor side effects. By comparison, compounds with more favorable clinical tolerability profiles showed substantially higher ratios: Sipatrigine (therapeutic ratio = 2), Remacemide (ratio = 10), and the spin trap sPBN (ratio = 10) [1]. This low therapeutic ratio is consistent with Selfotel's clinical outcome — Phase III trials were suspended after 31% of planned enrollment due to an unfavorable efficacy-to-toxicity balance with a trend toward increased 30-day mortality (54/280 Selfotel vs. 37/286 placebo; P=0.05) [2].

therapeutic ratio safety margin translational research neuroprotection failure analysis

Stereospecific NMDA Antagonism: (-)-Selfotel Enantiomer Demonstrates Greater Potency than (+)-Enantiomer

Selfotel's NMDA antagonist activity is stereospecific. The (-)-enantiomer of Selfotel is more potent than the (+)-enantiomer in inhibiting NMDA-evoked [³H]acetylcholine (ACh) release from rat striatal slices, with the inhibition being specific for NMDA-evoked release and not affecting KCl-evoked release [1]. Quantitative concentration-response analysis showed that the (+)-enantiomer produced a parallel rightward shift of the NMDA concentration-response curve with a pA₂ of 5.94, consistent with competitive antagonism, but was less potent than the (-)-enantiomer [1]. This stereospecificity parallels that observed for other competitive NMDA antagonists (e.g., D-AP5 is active while L-AP5 is inactive) and confirms that the interaction occurs at a defined stereochemical recognition site on the NMDA receptor [2].

stereospecificity enantiomer potency NMDA-evoked ACh release chirality

Selfotel (CAS 118183-23-6) Optimal Research Application Scenarios Based on Quantitative Evidence


Preclinical Stroke Neuroprotection Studies Requiring a Validated Competitive NMDA Antagonist Positive Control

Selfotel is the most extensively characterized competitive NMDA antagonist to have reached Phase III clinical evaluation, making it uniquely suited as a reference positive control in rodent MCAO models. At 10 mg/kg i.v. administered 5 minutes pre-occlusion, it reliably reduces cortical infarct volume by 64%; at 5 minutes post-occlusion, 50% reduction is achieved [1]. These well-replicated quantitative benchmarks allow researchers to calibrate their experimental models against published data and distinguish genuine neuroprotection from experimental artifact. The compound's narrow therapeutic ratio (≤1 in mouse MCAO [2]) also provides an instructive internal validity check: if a novel compound in the same model yields a therapeutic ratio markedly higher than Selfotel's, it may represent a meaningful translational advance.

NMDA Receptor Binding and Electrophysiology Studies Requiring a High-Affinity Competitive Glutamate-Site Ligand

With an IC₅₀ of 50 nM for the NMDA receptor glutamate recognition site, Selfotel offers approximately 28-fold higher affinity than D-AP5 (Kᵢ ≈ 1,400 nM) [1]. This affinity advantage is particularly valuable in electrophysiological recordings where low nanomolar concentrations achieve full receptor blockade without non-specific effects associated with high micromolar concentrations of weaker antagonists. In rat hippocampal neuron recordings, Selfotel inhibited NMDA (10 μM)-activated currents with an IC₅₀ of 795 nM [2], confirming its utility as a potent competitive antagonist in neuronal preparations. Its defined stereochemistry also makes it suitable for structure-activity relationship (SAR) studies exploring NMDA receptor ligand-binding domain interactions [3].

Behavioral Pharmacology Studies Minimizing Dopaminergic Confounds in NMDA Receptor Hypofunction Models

For researchers investigating NMDA receptor hypofunction paradigms (relevant to schizophrenia, cognitive impairment, and addiction research), Selfotel offers a critical advantage over non-competitive antagonists such as MK-801 and PCP: it does not elevate dopamine metabolites in the striatum, nucleus accumbens, or prefrontal cortex [1]. This dopamine-sparing profile means that behavioral outcomes (locomotor activity, prepulse inhibition, cognitive performance) can be attributed more specifically to reduced glutamatergic transmission at NMDA receptors rather than confounded by concurrent dopaminergic activation — a significant interpretive limitation of MK-801-based models [2]. The reversible, haloperidol-responsive nature of Selfotel-induced psychomimetic symptoms also facilitates experimental control during behavioral testing sessions [3].

Neuroprotective Drug Development Benchmarking: Negative Control for Therapeutic Index Optimization

Selfotel's clinical failure — Phase III trials suspended for an unfavorable efficacy-to-toxicity ratio with 22% 90-day mortality vs. 17% placebo (RR=1.3, 95% CI 0.92–1.83) and significantly increased 30-day mortality (P=0.05) [1] — paired with its low preclinical therapeutic ratio of ≤1 [2], makes it an essential negative benchmark compound. Drug development programs targeting NMDA-mediated excitotoxicity can use Selfotel as a reference to validate that their screening cascade correctly identifies compounds with insufficient safety margins. A novel NMDA antagonist that outperforms Selfotel on the therapeutic ratio metric (≥2 on the rotarod/MCAO index) while maintaining comparable or better neuroprotective efficacy would represent a meaningful advancement worthy of further development investment.

Quote Request

Request a Quote for SELFOTEL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.